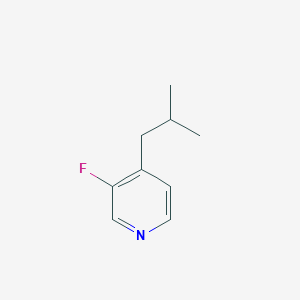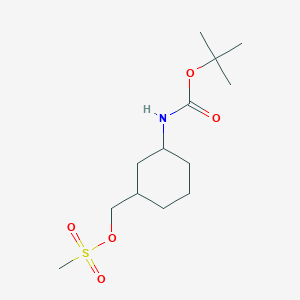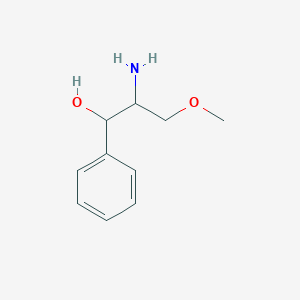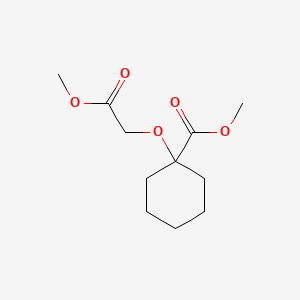
3-Fluoro-4-isobutylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-isobutylpyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of Selectfluor®, a fluorinating agent, which allows for the high-yield preparation of substituted 3-fluoropyridines . Another approach involves the bromination and subsequent fluorination of aminopyridine compounds using an improved Balz-Schiemann reaction .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using efficient and selective fluorinating agents. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and selectivity of the desired fluorinated products .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-isobutylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Catalytic hydrogenation can reduce the fluorinated pyridine to form partially or fully hydrogenated products.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation typically uses palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Partially or fully hydrogenated pyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
3-Fluoro-4-isobutylpyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-isobutylpyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various biological targets. This can result in the modulation of enzymatic activity or receptor binding, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-iodopyridine: Another fluorinated pyridine with similar properties but different reactivity due to the presence of an iodine atom.
3-Fluoro-4-methylpyridine: Similar structure but with a methyl group instead of an isobutyl group, leading to different physical and chemical properties.
Uniqueness
3-Fluoro-4-isobutylpyridine is unique due to its specific substitution pattern, which imparts distinct steric and electronic effects. These effects can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H12FN |
|---|---|
Poids moléculaire |
153.20 g/mol |
Nom IUPAC |
3-fluoro-4-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12FN/c1-7(2)5-8-3-4-11-6-9(8)10/h3-4,6-7H,5H2,1-2H3 |
Clé InChI |
URYITZOEEVPUFR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=C(C=NC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681052.png)




![(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane](/img/structure/B13681086.png)



